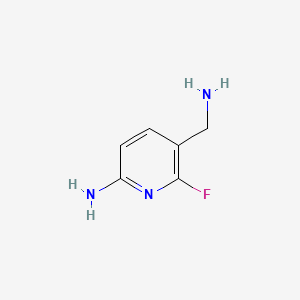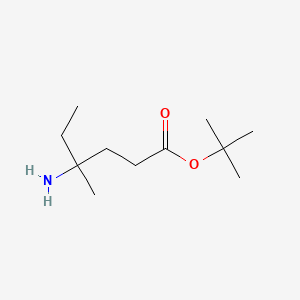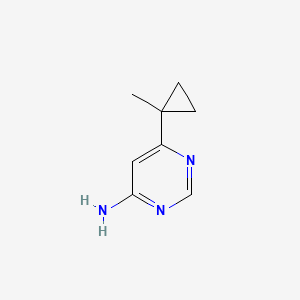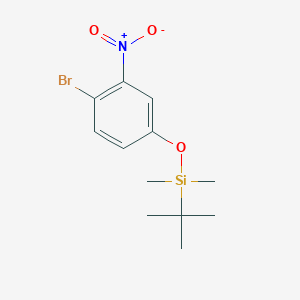
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine and nitro group attached to a phenoxy ring, which is further bonded to a tert-butyl dimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-nitrophenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is then extracted with ethyl acetate and washed with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like DMF or dichloromethane, and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and solvents like acetone or water.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.
Reduction Reactions: Products with an amino group replacing the nitro group.
Oxidation Reactions: Quinones or other oxidized derivatives of the phenoxy ring.
科学研究应用
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the tert-butyl dimethylsilane group provides stability and lipophilicity. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
相似化合物的比较
Similar Compounds
(2-Bromoethoxy)(tert-butyl)dimethylsilane: Similar structure but with an ethoxy group instead of a phenoxy ring.
(4-Bromo-3-nitrophenoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of a tert-butyl dimethylsilane group.
Uniqueness
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane is unique due to the combination of its functional groups and the tert-butyl dimethylsilane moiety. This combination imparts specific chemical properties, such as increased stability and lipophilicity, making it suitable for various applications in scientific research and industry.
属性
分子式 |
C12H18BrNO3Si |
|---|---|
分子量 |
332.26 g/mol |
IUPAC 名称 |
(4-bromo-3-nitrophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H18BrNO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,1-5H3 |
InChI 键 |
ZFTSKPMPXYGPPX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


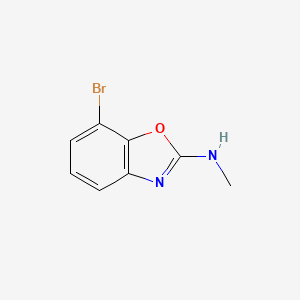
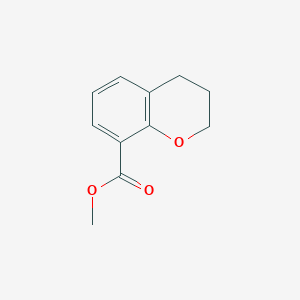
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)
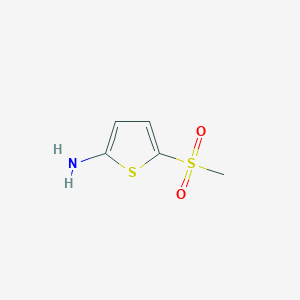
![(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13467436.png)
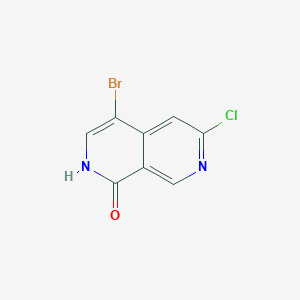
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13467447.png)
![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
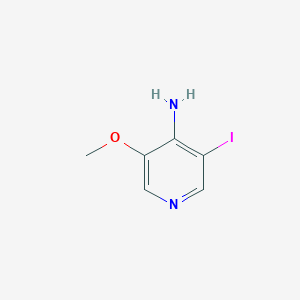
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B13467459.png)
